5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
CAS No.: 868220-85-3
Cat. No.: VC4611237
Molecular Formula: C19H18FN5O2S
Molecular Weight: 399.44
* For research use only. Not for human or veterinary use.
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol - 868220-85-3](/images/structure/VC4611237.png)
Specification
CAS No. | 868220-85-3 |
---|---|
Molecular Formula | C19H18FN5O2S |
Molecular Weight | 399.44 |
IUPAC Name | 5-[[4-(2-fluorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Standard InChI | InChI=1S/C19H18FN5O2S/c20-13-4-1-2-5-14(13)23-7-9-24(10-8-23)16(15-6-3-11-27-15)17-18(26)25-19(28-17)21-12-22-25/h1-6,11-12,16,26H,7-10H2 |
Standard InChI Key | AVDJLOYGLHGGRF-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=CC=CC=C2F)C(C3=CC=CO3)C4=C(N5C(=NC=N5)S4)O |
Introduction
The compound 5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b] triazol-6-ol is a complex organic molecule with significant potential in pharmaceutical research. It combines several functional groups, including fluorophenyl, piperazine, furan, and thiazolo-triazole moieties, which are known for their diverse biological activities. This compound is particularly noted for its molecular structure, synthesis, chemical properties, and potential applications in medicine.
Molecular Formula and Weight
-
Molecular Formula: CHFNOS
-
Molecular Weight: 465.5 g/mol
Synthesis
The synthesis of 5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b] triazol-6-ol typically involves multi-step organic reactions. These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. The synthesis often involves the combination of piperazine and furan derivatives with thiazole and triazole precursors.
Chemical Reactions and Stability
The compound can undergo various chemical reactions, including those involving the thiazole and triazole rings. Its stability under different conditions is crucial for its handling and storage. Further research is needed to fully elucidate its chemical behavior.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume